
Technical Support Center: Troubleshooting AVE-
0118 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using AVE-
0118 in patch clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)
Q1: What is AVE-0118 and what are its primary targets?

AVE-0118 is an investigational antiarrhythmic agent. Its primary targets are the voltage-gated

potassium channels responsible for the transient outward current (Ito) and the ultrarapid

delayed rectifier current (IKur), with the latter being encoded by the Kv1.5 channel.[1][2] It is

known to prolong the atrial action potential duration.[1]

Q2: Beyond its primary targets, what other ion channels can be affected by AVE-0118?

AVE-0118 can also inhibit the acetylcholine-activated potassium current (IK,ACh) and, notably,

the cardiac sodium channel (INa), which contributes to its atrial-selective effects.[3] At higher,

suprapharmacological concentrations, it may also have minor effects on the rapid (IKr) and

slow (IKs) delayed rectifier potassium currents.[4]

Q3: What are the expected effects of AVE-0118 on atrial action potential morphology?

In healthy atrial myocytes, AVE-0118 can prolong the early repolarization phase (APD20) and

the effective refractory period (ERP) with little to no change in the late repolarization phase
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(APD90).[3] However, in remodeled atria, such as in the context of atrial fibrillation, it can

prolong both APD and ERP.[1][4] A key effect is the induction of post-repolarization

refractoriness, largely due to its action on sodium channels.[3]

Q4: I am having trouble achieving a stable gigaohm seal. What are some common causes and

solutions?

Instability in forming a Giga-ohm (GΩ) seal is a frequent issue in patch clamp experiments and

can be caused by several factors:

Pipette Quality: The pipette tip may be dirty, broken, or have an inappropriate size. Fire-

polishing the pipette tip can help create a smoother surface for sealing.

Solution Cleanliness: Ensure that both your intracellular and extracellular solutions are

freshly prepared and filtered (0.22 µm filter) to remove any particulate matter.

Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation.

Ensure your setup is on an anti-vibration table and that all components are securely

fastened.

Cell Health: Unhealthy or dying cells will not form a stable seal. Ensure proper cell culture

conditions and use cells from a healthy, sub-confluent culture.

Approach to the Cell: Approach the cell with positive pressure in the pipette to keep the tip

clean. Once in close proximity, release the positive pressure and apply gentle suction to form

the seal.

Q5: My whole-cell recording is unstable, and the access resistance is increasing. What should I

do?

An increasing access resistance (Ra) suggests that the patch may be resealing. You can try

applying brief, gentle suction to re-open the patch. However, if Ra becomes too high (e.g., >20-

25 MΩ), it can introduce significant voltage errors and filter your recordings. It is crucial to

monitor Ra throughout the experiment. If it consistently increases, it is best to discard the

recording and start with a new cell.

Q6: I am observing a "rundown" of the current during my recording. How can I mitigate this?
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Current rundown, a gradual decrease in current amplitude over time, can be caused by:

Dialysis of Intracellular Components: In the whole-cell configuration, essential intracellular

molecules can be washed out by the pipette solution. Including ATP and GTP in your

intracellular solution can help to maintain channel function.

Cell Health: A decline in cell health during the recording can lead to rundown. Ensure your

recording solutions are of high quality and at the correct pH and osmolarity.

Alternative Patching Configuration: If rundown is a persistent issue, consider using the

perforated patch technique (e.g., with amphotericin B or gramicidin) to maintain the integrity

of the intracellular environment.
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Problem Possible Cause Recommended Solution

Noisy Recording

Electrical Interference:

Grounding issues, unshielded

equipment, or nearby electrical

devices.

Ensure proper grounding of all

equipment to a common

ground point. Use a Faraday

cage to shield the setup. Turn

off any unnecessary electrical

equipment in the vicinity.

Contaminated Solutions:

Particulates in the intracellular

or extracellular solutions.

Filter all solutions on the day of

the experiment using a 0.22

µm filter.

Dirty Pipette Holder/Wire: Salt

buildup or contamination on

the pipette holder or chlorided

silver wire.

Regularly clean the pipette

holder and re-chloride the

silver wire.

Unstable Baseline Current

Drifting Junction Potentials:

Changes in the ionic

composition at the pipette tip

or reference electrode.

Allow sufficient time for the

pipette and reference

electrode to stabilize in the

bath solution before

approaching a cell. Ensure the

reference electrode is properly

chlorided and stable.

Mechanical Drift:

Micromanipulator or stage

movement.

Ensure all mechanical

components are securely

fastened and that there are no

significant temperature

fluctuations in the room that

could cause materials to

expand or contract.

Inconsistent or No Drug Effect

Drug Degradation: AVE-0118

may not be stable in the

recording solution over long

periods.

Prepare fresh drug solutions

daily. While stock solutions in

DMSO are generally stable

when stored properly, aqueous

solutions for experiments

should be used promptly.
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Incorrect Drug Concentration:

Errors in dilution or calculation.

Double-check all calculations

and ensure accurate pipetting

when preparing drug solutions.

Perfusion System Issues:

Incomplete solution exchange

in the recording chamber.

Ensure your perfusion system

allows for a rapid and

complete exchange of the bath

solution. Check for any dead

space in the chamber.

Unexpected Current Profile

Off-Target Effects: At higher

concentrations, AVE-0118 may

affect other channels, such as

sodium channels.[3]

Use the lowest effective

concentration of AVE-0118 to

minimize off-target effects. Be

aware of the potential for

sodium channel block and its

impact on your recordings.

Voltage Protocol Inadequacy:

The voltage protocol may not

be optimal for isolating the

currents of interest (Ito and

IKur).

Use a voltage protocol

specifically designed to

separate Ito and IKur based on

their different inactivation

kinetics (see Experimental

Protocols section).

Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of AVE-0118 on Various Ion Channels
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Ion Channel Species/Cell Line IC50 (µM) Reference

IKur (Kv1.5)
Human Atrial

Myocytes
0.037

IKur (Kv1.5) CHO Cells 1.1 [5][6]

Ito (hKv4.3/KChIP2.2) CHO Cells 3.4 [5][6]

IK,ACh Pig Atrial Myocytes 4.5 [6]

IKr (hERG) CHO Cells ~10 [6]

Peak INa HEK293 (SCN5A)

Not a simple block,

but 10 µM reduces

current by ~36.5%

[3]

Table 2: Effects of AVE-0118 on Atrial Myocyte Electrophysiology
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Parameter Condition
Effect of AVE-0118
(Concentration)

Reference

Peak Outward Current

Density (pA/pF)

Human Atrial

Myocytes (Sinus

Rhythm)

Reduction from ~25.8

to a lower value

(concentration-

dependent)

[4]

Peak Outward Current

Density (pA/pF)

Human Atrial

Myocytes (Chronic

Atrial Fibrillation)

Reduction from ~13.1

to a lower value (less

pronounced than in

sinus rhythm)

[4]

Action Potential

Duration at 20%

Repolarization

(APD20)

Canine Atria
Increased from ~5 ms

to ~51 ms (10 µM)
[3]

Action Potential

Duration at 90%

Repolarization

(APD90)

Human Atrial

Trabeculae (Chronic

Atrial Fibrillation)

Prolonged

(concentration-

dependent)

[4]

Effective Refractory

Period (ERP)

Human Atrial

Trabeculae (Chronic

Atrial Fibrillation)

Prolonged (6 µM) [4]

Vmax of Action

Potential Upstroke
Canine Atria

Reduced by ~15% (10

µM)
[3]

INa Density HEK293 (SCN5A)
Reduced by ~36.5%

(10 µM)
[3]

V0.5 of INa

Inactivation
HEK293 (SCN5A)

Shifted from ~-90 mV

to ~-96 mV (10 µM)
[3]

Experimental Protocols
Recommended Solutions for Recording Ito and IKur

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2518460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2518460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2518460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2518460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. pH adjusted to 7.4 with NaOH. To block ICa,L, 0.5 mM CdCl2 can be added.

Intracellular Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-

ATP, 0.1 Li-GTP. pH adjusted to 7.2 with KOH.

Voltage Clamp Protocol to Isolate Ito and IKur
To differentiate between the transient outward current (Ito) and the ultrarapid delayed rectifier

current (IKur), a prepulse protocol is utilized that takes advantage of their different inactivation

kinetics.

Holding Potential: Hold the cell at -80 mV.

Prepulse: Apply a 500 ms prepulse to -40 mV to inactivate sodium channels and Ito.

Test Pulse: Immediately following the prepulse, apply a series of depolarizing test pulses

(e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit IKur.

Ito Isolation: To isolate Ito, subtract the current elicited with the -40 mV prepulse from a

control sweep without the prepulse. The remaining transient current at the beginning of the

depolarizing step is predominantly Ito.

Visualizations
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Caption: Signaling pathway of AVE-0118's effects on ion channels and cardiac

electrophysiology.
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Recording Issue Identified

Check Seal Resistance
(>1 GΩ?)

Check Access Resistance
(Stable and <25 MΩ?)

Yes

Improve Seal Formation:
- Clean Pipette/Solutions

- Check Mechanical Stability
- Use Healthy Cells

No

Is the Baseline Noisy?

Yes

Attempt to Re-rupture Patch
or Start with a New Cell

No

Inconsistent Drug Effect?

No

Troubleshoot Noise:
- Check Grounding

- Use Faraday Cage
- Clean Holder/Wire

Yes

Troubleshoot Drug Application:
- Fresh Drug Solution
- Verify Concentration

- Check Perfusion System

Yes

Continue Recording

No

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common issues in patch clamp recordings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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